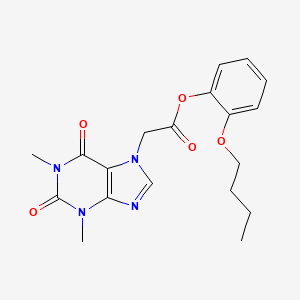![molecular formula C19H19ClN2O6 B4299102 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299102.png)
3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Descripción general
Descripción
3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as CNPA, is a chemical compound that has been widely used in scientific research. CNPA is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Mecanismo De Acción
3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is a selective inhibitor of COX-2, which means that it specifically targets this enzyme and not COX-1, another enzyme involved in the production of prostaglandins. COX-2 is induced in response to inflammation, and its inhibition by 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid leads to a decrease in the production of inflammatory prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and inflammatory bowel disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to have neuroprotective effects in animal models of Alzheimer's disease and to reduce the risk of cardiovascular diseases by inhibiting platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is its selectivity for COX-2, which makes it a useful tool for studying the role of this enzyme in various physiological and pathological conditions. However, one of the limitations of 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is its low solubility in water, which can make it difficult to administer in vivo. 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid also has a short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the use of 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in scientific research. One direction is the development of more potent and selective COX-2 inhibitors based on the structure of 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid. Another direction is the use of 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in combination with other drugs to enhance its therapeutic effects. Finally, the use of 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in clinical trials for the treatment of various inflammatory and cancerous conditions should be explored.
Aplicaciones Científicas De Investigación
3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been widely used in scientific research to study the role of COX-2 in various physiological and pathological conditions. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, inflammatory bowel disease, and cancer. 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been used to study the role of COX-2 in the development of Alzheimer's disease and cardiovascular diseases.
Propiedades
IUPAC Name |
3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O6/c1-2-9-28-14-6-3-12(4-7-14)17(11-18(23)24)21-19(25)15-8-5-13(22(26)27)10-16(15)20/h3-8,10,17H,2,9,11H2,1H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKBAAQGEPXQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Chloro-4-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dimethylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4299023.png)
![5-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}pentanenitrile](/img/structure/B4299029.png)
![2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4299030.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4299033.png)
![5-methyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4299037.png)
![6-amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4299039.png)
![methyl 4-{[(2-cyano-4,5-diethoxyphenyl)amino]carbonyl}benzoate](/img/structure/B4299062.png)

![3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299087.png)
![1-{[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B4299095.png)
![3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine](/img/structure/B4299109.png)


![2-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4299119.png)